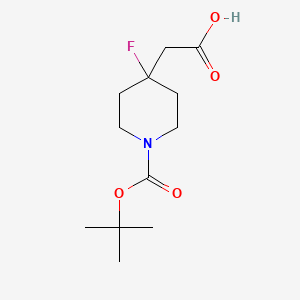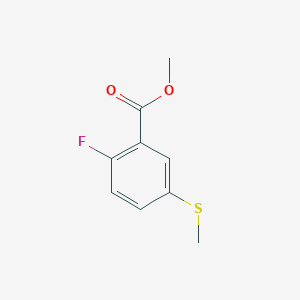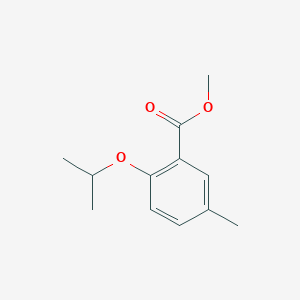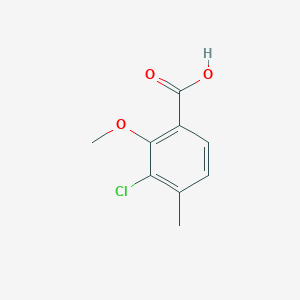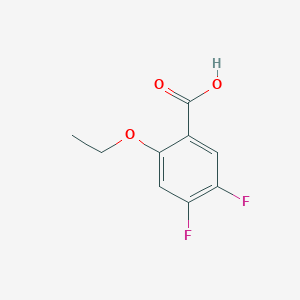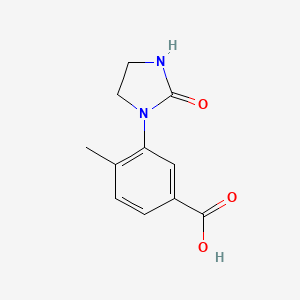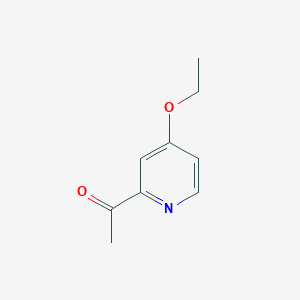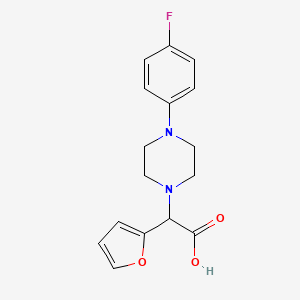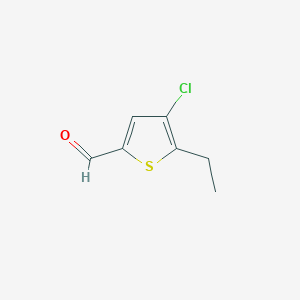
4-Chloro-5-ethylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chloro and an ethyl substituent on the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethylthiophene-2-carbaldehyde typically involves the chlorination of 5-ethyl-2-thiophenecarboxaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the thiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reagent concentration, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: 4-Chloro-5-ethyl-2-thiophenecarboxylic acid.
Reduction: 4-Chloro-5-ethyl-2-thiophenemethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-ethylthiophene-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and ethyl substituents can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the ethyl group.
4-Methyl-5-ethyl-2-thiophenecarboxaldehyde: Similar structure but has a methyl group instead of a chloro group.
4-Bromo-5-ethyl-2-thiophenecarboxaldehyde: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
4-Chloro-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both chloro and ethyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C7H7ClOS |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
4-chloro-5-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H7ClOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WRTSHXGKSBKPID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(S1)C=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
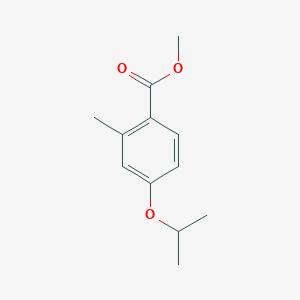
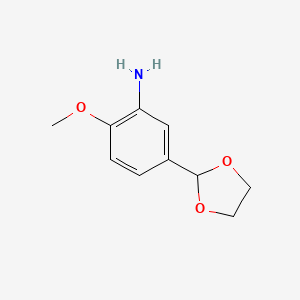
![2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B1514749.png)
![3-Iodoimidazo[1,5-a]pyrazine](/img/structure/B1514758.png)
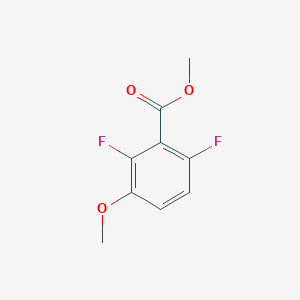
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1514764.png)
